3-Methoxy-4-triisopropylsilanyloxy-phenylamine
Overview
Description
3-Methoxy-4-triisopropylsilanyloxy-phenylamine is a chemical compound with the molecular formula C16H29NO2Si and a molecular weight of 295.49 g/mol.
Preparation Methods
The synthesis of 3-Methoxy-4-triisopropylsilanyloxy-phenylamine typically involves the reaction of 3-methoxy-4-hydroxyaniline with triisopropylsilyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The product is then purified using standard techniques such as column chromatography .
Chemical Reactions Analysis
3-Methoxy-4-triisopropylsilanyloxy-phenylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert quinones back to hydroquinones using reducing agents like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions are facilitated by the presence of the methoxy and triisopropylsilanyloxy groups, which activate the aromatic ring towards electrophiles.
Scientific Research Applications
3-Methoxy-4-triisopropylsilanyloxy-phenylamine has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmacophore in drug design.
Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-triisopropylsilanyloxy-phenylamine involves its interaction with specific molecular targets and pathways. The methoxy and triisopropylsilanyloxy groups play a crucial role in modulating the compound’s reactivity and binding affinity to target molecules . These interactions can lead to various biological effects, depending on the specific context and application .
Comparison with Similar Compounds
3-Methoxy-4-triisopropylsilanyloxy-phenylamine can be compared with other similar compounds, such as:
3-Methoxy-4-hydroxyaniline: Lacks the triisopropylsilanyloxy group, resulting in different reactivity and applications.
4-Methoxy-3-triisopropylsilanyloxy-phenylamine: Positional isomer with potentially different chemical properties and applications.
3-Methoxy-4-trimethylsilanyloxy-phenylamine: Similar structure but with a trimethylsilyl group instead of triisopropylsilyl, leading to variations in steric and electronic effects.
Biological Activity
3-Methoxy-4-triisopropylsilanyloxy-phenylamine, a compound with the CAS number 892870-41-6, is an organosilicon compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and effects in various biological systems.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
This compound features a triisopropylsilanyloxy group, which enhances its lipophilicity and may influence its interactions with biological membranes.
Target Interactions
The compound primarily interacts with various biological targets through mechanisms typical of quinoline derivatives. These interactions include:
- Receptor Binding : It may bind to specific receptors or enzymes, altering their activity.
- Enzyme Inhibition : The compound has shown the ability to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism and biochemical pathways.
Biochemical Pathways
This compound influences several biochemical pathways, including:
- MAPK/ERK Pathway : This pathway is vital for cell proliferation and differentiation. The compound can modulate signaling cascades leading to altered cellular responses.
- Gene Expression Modulation : By interacting with transcription factors, it can influence the expression of genes involved in apoptosis and cell cycle regulation.
Pharmacokinetics
The pharmacokinetic profile of this compound includes:
- Absorption : The lipophilic nature of the compound suggests efficient absorption across biological membranes.
- Distribution : It is distributed throughout tissues, potentially accumulating in organelles such as mitochondria and the endoplasmic reticulum, where it may exert significant effects on cellular metabolism.
- Metabolism : Interaction with cytochrome P450 enzymes leads to the formation of metabolites that may possess distinct biological activities compared to the parent compound.
In Vitro Studies
In laboratory settings, this compound has demonstrated varying effects based on concentration:
- Low Doses : Minimal toxicity with modulation of biochemical pathways.
- High Doses : Toxic effects observed include liver damage and disruption of metabolic processes.
In Vivo Studies
Animal model studies indicate that dosage significantly affects the biological activity:
Dosage (mg/kg) | Observed Effects |
---|---|
Low (1-10) | Minimal toxicity; pathway modulation |
Moderate (10-50) | Altered metabolic processes |
High (>50) | Significant toxicity; liver damage |
Case Studies
Research has highlighted the compound's potential in treating hyperproliferative diseases such as cancer. For instance, studies have indicated that compounds similar to this compound exhibit anti-cancer properties by inhibiting key signaling pathways involved in tumor growth and progression .
Properties
IUPAC Name |
3-methoxy-4-tri(propan-2-yl)silyloxyaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NO2Si/c1-11(2)20(12(3)4,13(5)6)19-15-9-8-14(17)10-16(15)18-7/h8-13H,17H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJIKJZWPFBTFGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1=C(C=C(C=C1)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NO2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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